molecular formula C5H8O5 B027589 (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid CAS No. 83540-94-7

(3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid

Cat. No. B027589
CAS RN: 83540-94-7
M. Wt: 148.11 g/mol
InChI Key: RTSODCRZYKSCLO-GSVOUGTGSA-N
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Description

“(3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid” is a chemical compound with the molecular formula C5H8O5 . It has a molecular weight of 148.12 . This compound is also known as ®-2-Hydroxysuccinic Acid Methyl Ester .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m1/s1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a white solid . It should be stored at temperatures between 0-8°C . .

Scientific Research Applications

1. Cellular Apoptosis and DNA Fragmentation

(3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid's derivative, 4-Methylthio-2-oxobutanoic acid, is a direct precursor of methional, a potent inducer of apoptosis in BAF3 murine lymphoid cells. This compound causes extensive DNA double-strand breaks and increases DNA fragmentation, indicating its potential role in cellular apoptosis and genetic studies (Quash et al., 1995).

2. Structural Characterization in Chemistry

The compound (2R,3R)-4-benzylamino-2-benzoyloxy-3-hydroxy-4-oxobutanoic acid, closely related to (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid, has been structurally characterized. This research provides insights into the molecular structure and hydrogen bonding patterns, contributing to the broader understanding of similar compounds (Madura et al., 2012).

3. Asymmetric Catalysis in Organic Synthesis

A study focused on the asymmetric catalytic hydrogenation of 2-(2-methoxy-2-oxoethyl)acrylic acid to produce (2S)-4-methoxy-2-methyl-4-oxobutanoic acid, which is structurally similar to (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid. This research demonstrates the compound's relevance in organic synthesis, particularly in creating enantiomerically pure building blocks for natural product synthesis (Ostermeier et al., 2003).

4. Antioxidant Properties in Medicinal Chemistry

Investigations into 4-hydroxycoumarin derivatives, which share structural similarities with (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid, have revealed significant antioxidant activities. These findings are crucial for developing new antioxidant agents in medicinal chemistry (Stanchev et al., 2009).

5. Development of Analytical Tools in Food Chemistry

A study on fenthion haptens, which include 4-(4-(dimethoxyphosphorothioyloxy)-2-methylphenylamino)-4-oxobutanoic acid (structurally related to (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid), led to the development of a sensitive ELISA for analyzing fenthion in fruit samples. This research has significant implications for monitoring pesticide residues in agricultural products (Zhang et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of contact with eyes (P305+351+338), and washing skin thoroughly after handling (P302+352) .

properties

IUPAC Name

(3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSODCRZYKSCLO-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566613
Record name (3R)-3-Hydroxy-4-methoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid

CAS RN

83540-94-7
Record name (3R)-3-Hydroxy-4-methoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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